Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a thiazole ring, a piperidine ring, and a chloropyridazine moiety. It is primarily used as a research chemical and has applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves multiple steps, starting with the preparation of the key intermediates. The process typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thioamide with α-haloketones under basic conditions.
Preparation of the Piperidine Intermediate: The piperidine ring is formed by the cyclization of a suitable amine with a dihaloalkane.
Chloropyridazine Synthesis: The chloropyridazine moiety is synthesized by the chlorination of pyridazine using a chlorinating agent such as thionyl chloride.
Coupling Reactions: The key intermediates are then coupled together using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridazin-3-yl)acetate: Similar in structure but lacks the thiazole and piperidine rings.
1-(6-chloropyridazin-3-yl)piperidin-4-ol: Contains the piperidine and chloropyridazine moieties but differs in functional groups.
Ethyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetate: Similar but lacks the thiazole ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C17H20ClN5O3S |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H20ClN5O3S/c1-2-26-15(24)8-12-10-27-17(19-12)20-16(25)11-4-3-7-23(9-11)14-6-5-13(18)21-22-14/h5-6,10-11H,2-4,7-9H2,1H3,(H,19,20,25) |
InChI Key |
MOLFCCGJCCAVHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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